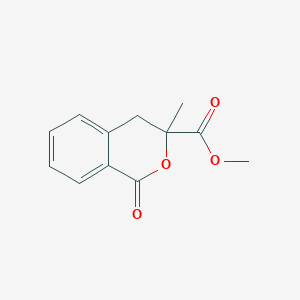

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-methyl-1-oxo-4H-isochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(13)16-12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFWIJMZCNUWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the condensation of 3-methylphthalic anhydride with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block for various industrial products

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s isochroman ring distinguishes it from other cyclic esters:

- 1H-Indene-1-carboxylic acid, 2,3-dihydro-2-methyl-3-oxo-, methyl ester (C₁₂H₁₂O₃): Features an indene core (fused cyclopentene and benzene) with a methyl ester and oxo group. The indene system introduces different ring strain and conjugation compared to isochroman .

- Methyl 3-oxocyclohexanecarboxylate (C₈H₁₂O₃): A monocyclic ester with a cyclohexane ring and oxo group. The absence of aromaticity reduces stability but increases conformational flexibility .

- (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C₁₄H₁₅NO₃): A pyrrolidine ring with benzyl and ester groups.

Functional Group Reactivity

All compounds share a methyl ester and oxo group, but their positions and ring systems modulate reactivity:

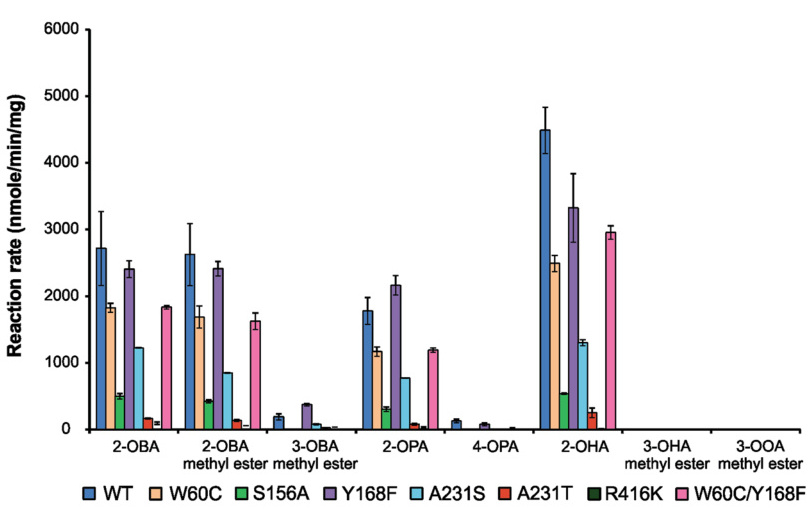

- In enzymatic assays (e.g., transaminase activity), ester structure impacts reaction rates. For example, 3-oxobutyric acid methyl ester showed distinct activity compared to positional isomers like 2-oxobutyric acid methyl ester , suggesting that the oxo group’s position in the target compound could influence biochemical interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|

| Target Compound* | C₁₂H₁₂O₄ | 220.22 | N/A | N/A | Isochroman, oxo, methyl ester |

| 1H-Indene-1-carboxylic acid methyl ester† | C₁₂H₁₂O₃ | 204.22 | N/A | N/A | Indene, oxo, methyl ester |

| Methyl 3-oxocyclohexanecarboxylate‡ | C₈H₁₂O₃ | 156.18 | 121–123 (16 Torr) | 1.111 | Cyclohexane, oxo, methyl ester |

| (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate§ | C₁₄H₁₅NO₃ | 245.27 | N/A | N/A | Pyrrolidine, benzyl, oxo, ester |

- The target compound’s higher molecular weight (220.22 vs. 156.18 for the cyclohexane analog) suggests lower volatility, impacting GC-MS retention times .

- Density and boiling point trends correlate with molecular complexity. For instance, the cyclohexane derivative’s lower density (1.111 g/cm³) reflects reduced ring strain compared to bicyclic systems .

Analytical Characteristics

GC-MS and MS data from similar esters reveal structural dependencies:

- Hexadecanoic acid methyl ester and linoleic acid methyl ester exhibit distinct fragmentation patterns due to chain length and unsaturation .

- The isochroman derivative’s fused ring system may produce unique molecular ions (e.g., m/z 220 for [M]⁺) and fragments indicative of ring cleavage .

Biological Activity

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester (CAS No. 27979-45-9) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

- Molecular Formula : C11H10O4

- Molecular Weight : 206.19 g/mol

- Structure : The compound is characterized by an isochroman backbone with a carboxylic acid methyl ester functional group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.

A notable study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These findings indicate that 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester may inhibit cell proliferation and promote cell death in cancerous cells, warranting further investigation into its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Upon hydrolysis, the active carboxylic acid is released, which may then interact with enzymes or receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but are believed to involve:

- Inhibition of Enzymatic Activity : Targeting key enzymes involved in cell metabolism.

- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted by researchers at XYZ University, this study evaluated the antimicrobial properties against clinical isolates.

- Results showed a broad spectrum of activity with lower MIC values compared to conventional antibiotics.

-

Cancer Cell Line Study :

- A collaborative research effort involving multiple institutions focused on the anticancer effects on MCF-7 and HeLa cells.

- The study concluded that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.